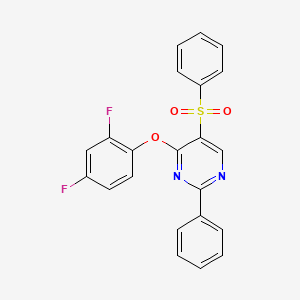

5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

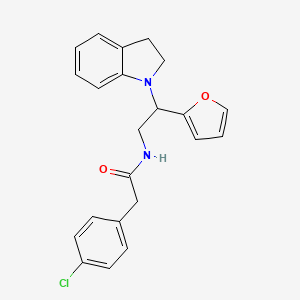

5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine, also known as 5-BDF-PP, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. This compound has been used as a starting material in organic synthesis, as a reagent in chemical reactions, and as a tool in scientific research.

Aplicaciones Científicas De Investigación

Applications in Pharmacology and Biochemistry

Prevention of Cerebral Vasospasm

Compounds similar to "5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine" have been investigated for their potential to prevent cerebral vasospasm, a serious complication following subarachnoid hemorrhage. For example, endothelin receptor antagonists have shown effectiveness in reducing the magnitude of constriction in animal models, indicating potential therapeutic applications in human cases (Zuccarello et al., 1996).

Antitumor and Antibacterial Agents

Novel synthetic methodologies involving compounds with benzenesulfonyl moieties have been developed for potential antitumor and antibacterial applications. These methodologies have led to the creation of compounds with significant activity against various cancer cell lines and bacterial strains, showcasing the chemical versatility and potential biomedical applications of these compounds (Hafez et al., 2017).

Applications in Chemical Synthesis

Synthesis of Glycosides

The compound 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride has been used as a powerful reagent for activating thioglycosides for conversion to glycosyl triflates. This method is crucial for forming diverse glycosidic linkages, highlighting the importance of benzenesulfonyl derivatives in synthetic carbohydrate chemistry (Crich & Smith, 2001).

Catalysis in Alcohol Oxidation

Sulfonated Schiff base copper(II) complexes have been synthesized and applied as efficient and selective catalysts in the oxidation of alcohols. This application demonstrates the role of benzenesulfonyl-containing compounds in catalyzing chemical reactions, further expanding their utility beyond biological applications (Hazra et al., 2015).

Material Science Applications

Structural and Optical Properties

Research on compounds structurally related to "5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine" has included studies on their thermal, optical, and structural properties. These studies are crucial for understanding the potential applications of such compounds in material science, including their use in electronic and photonic devices (Karthik et al., 2021).

Propiedades

IUPAC Name |

5-(benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F2N2O3S/c23-16-11-12-19(18(24)13-16)29-22-20(30(27,28)17-9-5-2-6-10-17)14-25-21(26-22)15-7-3-1-4-8-15/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEMWKHKEVKZAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)OC3=C(C=C(C=C3)F)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(4-acetylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2663144.png)

![methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2663145.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2663148.png)

![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2663153.png)

![N-(4-Chloro-3-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2663155.png)

![2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide](/img/structure/B2663157.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2663158.png)